molecular formula C35H67ClO4 B12395052 1,3-Dipalmitoyl-2-chloropropanediol-d5

1,3-Dipalmitoyl-2-chloropropanediol-d5

Cat. No.: B12395052
M. Wt: 592.4 g/mol
InChI Key: IBJIXNLLGSRECE-YYRBTATQSA-N
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Description

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various biochemical and pharmacological studies . Its molecular formula is C35H62D5ClO4, and it has a molecular weight of 592.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5 typically involves the reaction of 3-chloro-1,2-propanediol with palmitic acid. The process generally includes the following steps :

    Esterification: 3-chloro-1,2-propanediol reacts with palmitic acid in the presence of a catalyst to form 3-chloro-1,2-propanediol palmitate.

    Deuterium Labeling: The compound is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with additional steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Dipalmitoyl-2-chloropropanediol-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding alcohols and acids .

Mechanism of Action

The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol-d5 involves its role as a tracer. By replacing hydrogen atoms with deuterium, researchers can track the compound through various biochemical pathways using techniques like mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dipalmitoyl-2-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C35H67ClO4

Molecular Weight

592.4 g/mol

IUPAC Name

(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D

InChI Key

IBJIXNLLGSRECE-YYRBTATQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl

Origin of Product

United States

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